Ethyl 2-acetylthiazole-4-carboxylate
Overview
Description
Ethyl 2-acetylthiazole-4-carboxylate is a chemical compound with the molecular formula C8H9NO3S . It has a molecular weight of 199.23 . The IUPAC name for this compound is ethyl 2-acetyl-1,3-thiazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-acetylthiazole-4-carboxylate is 1S/C8H9NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-acetylthiazole-4-carboxylate is a solid at room temperature . It has a boiling point of 310.6±34.0C at 760 mmHg and a melting point of 68-69C .Scientific Research Applications
Chemical Synthesis
Ethyl 2-acetylthiazole-4-carboxylate is utilized in various chemical synthesis processes. For instance, acylation of its derivatives has been explored to produce different acetyl(arylsulfonyl)amino derivatives and esters. This compound serves as a starting point in the synthesis of compounds with potential biological activities, such as 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Enzymatic Kinetic Resolution
Ethyl 2-acetylthiazole-4-carboxylate is also involved in enzymatic kinetic resolution processes. For instance, it has been used as an intermediate in the production of certain pharmaceuticals, undergoing lipase-catalyzed transesterification reactions to yield specific enantiomers with high enantiomeric ratios and acceptable chemical yields (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Biological Occurrence and Potential Coenzyme Role
Interestingly, 2-acetylthiazole-4-carboxylic acid, closely related to ethyl 2-acetylthiazole-4-carboxylate, has been identified in a wide range of organisms, including eukaryotes, archaebacteria, and eubacteria. Due to its widespread occurrence and specific chemical structure, it's proposed to be a previously undescribed coenzyme (White, 1990).
Synthesis of Chiral Compounds
The compound is also used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones. This process involves N-acylation and irradiation steps to produce these chiral compounds, which are important in various chemical and pharmaceutical applications (Cox, Prager, Svensson, & Taylor, 2003).
Applications in Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, closely related to ethyl 2-acetylthiazole-4-carboxylate, have been synthesized and tested for in vitro antitumor activity. Some of these analogs have shown potential anticancer activity against various human tumor cell lines, highlighting the significance of this compound in developing new therapeutic agents (El-Subbagh, Abadi, & Lehmann, 1999).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement H302 is associated with it, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRRJINEWZWGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433760 | |
Record name | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetylthiazole-4-carboxylate | |
CAS RN |
160060-21-9 | |
Record name | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.